2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-N-(2-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-27-18-5-3-2-4-17(18)21-20(26)14-24-10-12-25(13-11-24)19-9-8-16(22-23-19)15-6-7-15/h2-5,8-9,15H,6-7,10-14H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USKCGJZPKZKCOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2CCN(CC2)C3=NN=C(C=C3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-N-(2-methoxyphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the cyclopropylpyridazinyl intermediate: This could involve the cyclization of appropriate precursors under specific conditions.
Piperazine coupling: The cyclopropylpyridazinyl intermediate is then reacted with piperazine under controlled conditions.
Acetamide formation: The final step involves the coupling of the piperazinyl intermediate with 2-methoxyphenylacetic acid or its derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl or piperazinyl moieties.
Reduction: Reduction reactions might target the pyridazinyl ring or other reducible functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions could occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to partially or fully reduced products.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, it could be investigated for its potential as a therapeutic agent, particularly if it exhibits activity against specific biological targets.
Medicine
In medicine, compounds with similar structures are often explored for their potential as drugs, particularly in the treatment of neurological or psychiatric disorders.
Industry
Industrially, it might find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, such compounds might interact with receptors or enzymes, modulating their activity. The molecular targets could include neurotransmitter receptors, enzymes involved in metabolic pathways, or other proteins critical to cellular function.
Comparison with Similar Compounds
The compound shares structural motifs with several analogs reported in the literature. Below is a detailed comparison based on substituents, physicochemical properties, and biological activities.
Structural and Functional Group Analysis
Piperazine Substituents
- Target Compound : The piperazine ring is substituted with a 6-cyclopropylpyridazin-3-yl group. The pyridazine heterocycle and cyclopropyl moiety may enhance lipophilicity and metabolic stability compared to bulkier substituents.
- Compound 47 () : Features a benzo[d]thiazol-5-ylsulfonyl group on piperazine, which contributes to antimicrobial activity against gram-positive bacteria .
- 18F-FCWAY () : Contains a 2-methoxyphenyl group on piperazine, critical for binding to 5-HT1A receptors in PET imaging .
- Compound : Substituted with 2-methoxyphenyl , structurally analogous but lacks the pyridazine heterocycle .
Acetamide Substituents
- Target Compound : The acetamide is linked to a 2-methoxyphenyl group, which may influence receptor affinity due to electron-donating methoxy substituents.
- Compound 49 () : Acetamide attached to a thiazol-2-yl group, enhancing antifungal activity .
- 18F-FCWAY () : Features a trans-4-fluorocyclohexanecarboxamide group, optimized for blood-brain barrier penetration .
Pharmacological Activities
Key Findings and Implications
Antimicrobial Potential: The target compound’s structural similarity to Compounds 47–50 () suggests possible antimicrobial activity. However, the cyclopropylpyridazinyl group may alter selectivity or potency compared to benzothiazole derivatives .
CNS Targeting: The 2-methoxyphenyl acetamide group in the target compound mirrors 18F-FCWAY, a 5-HT1A receptor ligand.
Metabolic Stability : Unlike 18F-FCWAY, the target compound lacks fluorine, avoiding defluorination issues observed in PET imaging. Its cyclopropyl group may improve metabolic stability .
Structural Flexibility: The compound (2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(pyridin-2-yl)acetamide) demonstrates how minor substituent changes (e.g., pyridin-2-yl vs. 2-methoxyphenyl) can modulate receptor interactions or solubility .
Q & A
Q. Q1. What are the key considerations for designing a multi-step synthesis protocol for this compound, and how can reaction conditions be optimized to minimize by-products?
Methodological Answer: Multi-step synthesis requires meticulous control of reaction parameters. For example, the piperazine-pyridazine core formation may involve nucleophilic substitution or cross-coupling reactions, where temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or THF) significantly influence yields . Catalysts like Pd-based complexes or bases (e.g., K₂CO₃) can enhance selectivity. Intermediate purification via column chromatography with gradients of ethyl acetate/hexane is critical to isolate pure intermediates. By-products such as dimerized species or unreacted starting materials can be minimized using inert atmospheres (N₂/Ar) and stoichiometric control .
Q. Q2. Which analytical techniques are critical for confirming the identity and purity of this compound, and how should they be applied?
Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HMBC) is essential for structural elucidation, particularly to resolve overlapping signals from the cyclopropyl, piperazine, and methoxyphenyl groups . High-Resolution Mass Spectrometry (HRMS) confirms molecular weight within ±2 ppm error. Purity assessment requires HPLC with a C18 column (e.g., 95:5 acetonitrile/water mobile phase) and UV detection at 254 nm. Differential Scanning Calorimetry (DSC) can detect polymorphic impurities .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in hypothesized mechanisms of action (e.g., receptor binding vs. enzyme inhibition) for this compound?
Methodological Answer: Contradictions arise due to overlapping pharmacophoric features. To clarify:
- Receptor Binding Assays : Use radiolabeled ligands (e.g., ³H-labeled compound) in competitive binding studies against serotonin/dopamine receptors (e.g., 5-HT₁A, D₂) .
- Enzyme Inhibition : Employ kinetic assays (e.g., fluorescence-based ADP-Glo™ kinase assays) to test inhibition of kinases (e.g., MAPK or PI3K) .
- Computational Docking : Perform molecular docking (AutoDock Vina) to compare binding affinities for receptor vs. enzyme active sites. Cross-validate with mutagenesis studies to identify critical residues .
Q. Q4. What strategies are effective for optimizing the pharmacokinetic profile of this compound, particularly regarding metabolic stability and brain penetration?
Methodological Answer:
- Metabolic Stability : Conduct microsomal stability assays (human liver microsomes + NADPH) to identify vulnerable sites (e.g., cyclopropyl ring oxidation). Introduce electron-withdrawing groups (e.g., fluorine) or methyl groups to block metabolism .
- Blood-Brain Barrier (BBB) Penetration : Use in situ perfusion models (rat brain) to measure permeability (logBB > 0.3). Modify logP via substituents (e.g., replace methoxy with trifluoromethoxy) to balance hydrophobicity .
- Prodrug Design : Mask polar groups (e.g., acetamide) with ester prodrugs to enhance absorption, followed by enzymatic cleavage in plasma .
Q. Q5. How can structure-activity relationship (SAR) studies be systematically conducted to improve biological activity while reducing off-target effects?
Methodological Answer:
- Core Modifications : Synthesize analogs with variations in the pyridazine ring (e.g., 5-Cl or 6-CF₃ substitutions) and compare IC₅₀ values in target vs. off-target assays .
- Piperazine Substitutions : Replace piperazine with morpholine or thiomorpholine to alter conformational flexibility and receptor selectivity .
- High-Throughput Screening (HTS) : Use a 384-well plate format to test analogs against a panel of 50+ GPCRs and ion channels (e.g., Eurofins CEREP panel) to identify selectivity trends .
Data Analysis and Interpretation
Q. Q6. How should researchers interpret conflicting in vitro vs. in vivo efficacy data for this compound?
Methodological Answer: Discrepancies often arise from differences in bioavailability or metabolite activity. Steps:
Pharmacokinetic Profiling : Measure plasma/tissue concentrations via LC-MS/MS to confirm adequate exposure in vivo .
Metabolite Identification : Use HRMS/MS to identify active metabolites (e.g., N-dealkylation products) and test them in vitro .
Tissue-Specific Effects : Perform ex vivo autoradiography to assess target engagement in organs (e.g., brain vs. liver) .
Q. Q7. What computational methods are most reliable for predicting the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER or GROMACS) to assess stability of ligand-receptor complexes .
- Free Energy Perturbation (FEP) : Calculate binding free energy changes for key residue mutations (e.g., Ala scanning) .
- Machine Learning : Train QSAR models using datasets from PubChem BioAssay (AID 1259351) to predict off-target liabilities .
Experimental Design Challenges
Q. Q8. How can researchers design experiments to validate the role of the cyclopropyl group in target binding versus metabolic resistance?
Methodological Answer:
- Synthetic Analogs : Prepare derivatives lacking the cyclopropyl group or with larger rings (e.g., cyclobutyl) and compare binding affinities (SPR or ITC) .
- Metabolic Stability Assays : Incubate analogs with CYP3A4/CYP2D6 isoforms (Supersomes™) and quantify degradation via LC-MS .
- Crystallography : Solve co-crystal structures with the target protein (e.g., PDB deposition) to visualize cyclopropyl interactions .
Q. Q9. What in vitro and in vivo models are optimal for evaluating the compound’s potential in neurological disorders?
Methodological Answer:
- In Vitro : Primary neuronal cultures (rat cortical neurons) treated with glutamate or Aβ oligomers to test neuroprotection via MTT assays .
- In Vivo :
- Acute Models : Tail-flick test (nociception) or forced swim test (depression) in mice (dose range: 10–50 mg/kg, i.p.) .
- Chronic Models : Transgenic Alzheimer’s mice (e.g., APP/PS1) assessed for cognitive improvement via Morris water maze .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
